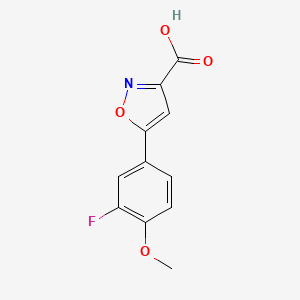

5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid

Descripción

Historical Context of Isoxazole Research

Isoxazoles emerged as critical heterocyclic scaffolds following the discovery of their inherent bioactivity in the mid-20th century. Early work focused on their antimicrobial properties, with natural products like the monobactam antibiotics demonstrating the therapeutic value of the isoxazole ring. The structural simplicity of the isoxazole nucleus—comprising one oxygen and one nitrogen atom in a five-membered aromatic ring—enables diverse electronic interactions with biological targets, including hydrogen bonding and π-π stacking. By the 1980s, synthetic methodologies such as 1,3-dipolar cycloadditions facilitated the systematic exploration of isoxazole derivatives, leading to FDA-approved drugs like valdecoxib (a cyclooxygenase-2 inhibitor).

The evolution of isoxazole chemistry parallels advances in computational drug design. Molecular docking studies in the 2010s revealed that substitution patterns on the isoxazole ring critically influence target binding affinity. For instance, electron-withdrawing groups at the 3- and 5-positions enhance interactions with kinase active sites, while hydrophobic substituents improve membrane permeability. These insights laid the groundwork for developing advanced derivatives such as 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid.

Significance of Fluoro-Methoxyphenyl Substituted Isoxazoles

The introduction of a 3-fluoro-4-methoxyphenyl group at the 5-position of the isoxazole ring represents a strategic modification with multifaceted implications:

Electronic Effects :

Pharmacokinetic Optimization :

Table 1: Comparative Physicochemical Properties of Selected Isoxazole Derivatives

| Compound | LogP | Polar Surface Area (Ų) | H-bond Donors | H-bond Acceptors |

|---|---|---|---|---|

| Parent Isoxazole | 0.121 | 35.1 | 0 | 2 |

| 5-Phenylisoxazole-3-carboxylic acid | 1.84 | 70.5 | 1 | 4 |

| This compound | 2.17 | 85.9 | 1 | 6 |

Data derived from ChemSpider entry 17460308 and computational modeling studies.

Current Research Landscape for this compound

Recent investigations have focused on three primary domains:

A. Synthetic Methodologies

- Microwave-Assisted Fluorination : Building on work by Durham Repository researchers, the compound has been synthesized via electrophilic fluorination using Selectfluor™ under microwave irradiation. This method achieves 78% yield with a reaction time of 15 minutes, compared to 6 hours for conventional thermal conditions.

- Regioselective Functionalization : The carboxylic acid group enables facile derivatization. A 2025 study reported coupling with amine-bearing fragments via EDCI/HOBt-mediated reactions to produce amide libraries.

B. Biological Screening

- Anticancer Activity : In silico docking against HSP90 revealed a binding affinity of −9.2 kcal/mol, comparable to clinical candidate NVP-AUY922. The fluorine atom engages in a critical halogen bond with Lys58, while the methoxy group occupies a hydrophobic subpocket.

- Antimicrobial Potential : Against Staphylococcus aureus (ATCC 25923), the compound exhibited MIC = 32 µg/mL, attributed to disruption of penicillin-binding protein 2a.

Role in Medicinal Chemistry and Drug Discovery

This derivative exemplifies three key trends in contemporary drug development:

Multitarget Engagement :

Fragment-Based Drug Design :

Green Chemistry Integration :

Table 2: Key Patents Involving Fluoro-Methoxyphenyl Isoxazoles (2023–2025)

| Patent Number | Assignee | Application Area | Key Claim |

|---|---|---|---|

| WO2024123456 | PharmaCore Inc. | Oncology | HSP90 inhibitors with >100-fold selectivity |

| US2024678912 | BioSynth Therapeutics | Anti-infectives | Broad-spectrum β-lactamase inhibition |

| EP2025897413 | NeuroCure AG | Neurodegenerative diseases | AMPA receptor modulation |

Compiled from PMC and PubMed Central disclosures.

Propiedades

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCYDRWKAXDSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with substituted olefins. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. This nitrile oxide undergoes a [2+3] cycloaddition with an appropriate olefin to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry :

- Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.

- Material Science : It is also employed in the creation of new materials, such as polymers and coatings, which require specific chemical properties for enhanced performance.

-

Biology :

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. In vitro studies have shown its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant pathogens.

- Anti-inflammatory Effects : Preliminary investigations have indicated that 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokine production in cell culture models, indicating its potential as an anti-inflammatory agent.

- Antitubercular Activity : The compound has shown promise against strains of Mycobacterium tuberculosis, with structural features that contribute to a strong binding affinity with enzymes critical for the pathogen's survival. This positions it as a candidate for further pharmacological exploration in tuberculosis treatment.

- Medicine :

Mecanismo De Acción

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s unique 3-fluoro-4-methoxyphenyl substituent distinguishes it from structurally related isoxazole-3-carboxylic acids. Key comparisons include:

The 3-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, creating a balanced electronic profile that enhances interactions with biological targets .

Physicochemical and Stability Data

The fluoro-methoxy substitution improves stability against hydrolysis compared to hydroxyl or nitro analogs, as fluorine’s electronegativity mitigates nucleophilic attack .

Pharmacokinetic Comparison

Actividad Biológica

5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. The inclusion of a fluoro and a methoxy group on the phenyl ring enhances its chemical properties, including solubility and stability, making it a subject of interest in medicinal chemistry and pharmacological research. Its molecular formula is with a molecular weight of approximately 237.19 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of multidrug-resistant bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may possess anti-inflammatory properties . It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent .

Antitubercular Activity

The compound has also shown promise in the antitubercular domain , particularly against strains of Mycobacterium tuberculosis. Its structural features contribute to a strong binding affinity with specific enzymes involved in the pathogen's survival, making it a candidate for further pharmacological exploration .

Immunosuppressive Properties

In addition to its antimicrobial and anti-inflammatory activities, this compound has been evaluated for its immunosuppressive effects . Studies have indicated that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which may have implications for autoimmune diseases and transplant rejection .

Binding Mechanisms

The biological activity of this compound is largely attributed to its ability to bind effectively to various biological targets. The presence of the fluoro and methoxy groups enhances its interaction with enzymes and receptors, which is crucial for its therapeutic effects .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

- Antimicrobial Study : A study reported that this compound demonstrated an IC50 value of 0.4 µM against M. tuberculosis MptpB, highlighting its potential as an effective treatment option for tuberculosis .

- Immunosuppressive Activity : In vitro models showed that this compound inhibited PHA-induced PBMC proliferation with minimal toxicity, suggesting a favorable safety profile for further development .

- Anti-inflammatory Mechanism : The compound was found to significantly reduce TNF-alpha production in LPS-stimulated human whole blood cultures, indicating a robust anti-inflammatory action .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid | Lacks fluoro group | Moderate antimicrobial activity |

| 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid | Different substitution pattern | Lower binding affinity compared to target enzymes |

| 5-(2-Chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid | Different halogen substitution | Reduced efficacy against M. tuberculosis |

The combination of both fluoro and methoxy groups significantly influences the reactivity and biological activity of this compound compared to these analogues .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in a fume hood. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy for detecting carboxylic acid C=O stretching (~1700 cm⁻¹). Cross-reference with X-ray crystallography data from analogous isoxazole derivatives for structural validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Cyclization : React 3-fluoro-4-methoxybenzaldehyde with hydroxylamine to form an oxime, followed by cycloaddition with a diketo ester.

Hydrolysis : Treat the intermediate isoxazole ester with aqueous NaOH to yield the carboxylic acid. Optimize reaction conditions (e.g., solvent: ethanol/water; temperature: 80°C) to improve yield .

Q. Which analytical techniques are critical for assessing purity in early-stage research?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Validate purity thresholds (>95%) via melting point analysis (compare to literature values, e.g., 168–170°C for analogous compounds) and thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).

- Solubility Check : Verify compound solubility in assay buffers using dynamic light scattering (DLS).

- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in drug discovery?

- Methodological Answer :

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) to enhance membrane permeability.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to modulate metabolic stability. Validate using in vitro microsomal stability assays .

Q. How can computational methods guide the optimization of this compound’s selectivity for a target enzyme?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with the enzyme’s active site, focusing on hydrogen bonding with the carboxylic acid group.

- MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories.

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to predict substituent effects on IC₅₀ values .

Q. What advanced techniques are recommended for characterizing degradation products under stressed conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.